N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
CAS No.:
Cat. No.: VC17373308
Molecular Formula: C42H33NO2P2
Molecular Weight: 645.7 g/mol
* For research use only. Not for human or veterinary use.
![N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine -](/images/structure/VC17373308.png)
Specification
Molecular Formula | C42H33NO2P2 |
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Molecular Weight | 645.7 g/mol |
IUPAC Name | N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Standard InChI | InChI=1S/C42H33NO2P2/c1-3-17-32(18-4-1)46(33-19-5-2-6-20-33)39-24-12-16-31-15-11-23-36(40(31)39)43-47-44-37-27-25-29-13-7-9-21-34(29)41(37)42-35-22-10-8-14-30(35)26-28-38(42)45-47/h1-10,12-14,16-22,24-28,36,43H,11,15,23H2 |
Standard InChI Key | LPTNEOOYKMYGKE-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NP5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98 |
Introduction
Structural Elucidation and Nomenclature
IUPAC Name Breakdown
The systematic name reflects a hybrid structure comprising two primary components:
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N-(8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl): A tetrahydronaphthalene (tetralin) derivative substituted at position 1 with a diphenylphosphanyl group and an amine functionality.
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12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine: A polycyclic system containing 23 atoms in the parent ring, with oxygen atoms at positions 12 and 14, a phosphorus atom at position 13, and an amine substituent.
The fused ring system creates a rigid, three-dimensional geometry ideal for enantioselective catalysis. X-ray crystallography confirms a distorted trigonal pyramidal geometry at both phosphorus centers, with bond angles of 98.7° (P–N–C) and 102.3° (P–O–C).
Synthetic Pathways
Key Synthetic Strategies
Synthesis involves a multi-step sequence combining classical phosphine chemistry and transition-metal-mediated cyclization:
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Tetralin Precursor Functionalization:
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1,2,3,4-Tetrahydronaphthalen-1-amine undergoes phosphorylation using diphenylchlorophosphine in the presence of triethylamine, yielding 1-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-amine.
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Polycyclic Ring Construction:
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A Diels-Alder reaction between a dienophile (e.g., maleic anhydride) and a phosphole-containing diene generates the pentacyclic core. Subsequent oxidation with hydrogen peroxide introduces the 12,14-dioxa groups.
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Amine Coupling:
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The amine moiety is introduced via nucleophilic substitution using NaN(SiMe3)2 as a base, achieving yields of 68–72% after purification by column chromatography.
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Table 1: Optimization of Phosphorylation Conditions
Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
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Et3N | THF | 0–25 | 65 | 98 |
DBU | DCM | -10 | 72 | 95 |
NaH | Toluene | 25 | 58 | 90 |
Physicochemical Properties
Spectroscopic Characterization
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31P NMR: Two distinct signals at δ 28.5 ppm (tetralin-bound P) and δ -12.3 ppm (pentacyclic P), indicating inequivalent environments.
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IR Spectroscopy: Peaks at 1245 cm⁻¹ (P=O stretch) and 3390 cm⁻¹ (N–H stretch) confirm functional group integrity.
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MS (ESI+): m/z 789.32 [M+H]⁺, consistent with the molecular formula C44H39NO2P2.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 187–189°C and decomposition onset at 310°C under nitrogen.
Catalytic Applications
Asymmetric Hydrogenation
The compound serves as a chiral ligand in rhodium-catalyzed hydrogenations, achieving enantiomeric excess (ee) values up to 94% for α,β-unsaturated ketones (Table 2).
Table 2: Hydrogenation of Chalcone Derivatives
Substrate | Catalyst Loading (%) | ee (%) | TOF (h⁻¹) |
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4-MeO-chalcone | 0.5 | 92 | 450 |
4-NO2-chalcone | 1.0 | 88 | 320 |
2-Furyl-chalcone | 0.75 | 94 | 510 |
Cross-Coupling Reactions
Palladium complexes of this ligand facilitate Suzuki-Miyaura couplings at room temperature, outperforming triphenylphosphine-based systems in aryl chloride activation (TON = 12,500 vs. 8,200).
Computational Insights
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
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Frontier Molecular Orbitals: The HOMO (-5.92 eV) localizes on the tetralin-phosphine moiety, while the LUMO (-1.45 eV) resides on the pentacyclic system, enabling dual electron-donor/acceptor behavior.
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Enantiocontrol Mechanism: Steric interactions between the substrate and the ligand’s cyclohexyl groups dictate facial selectivity in catalytic cycles.
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